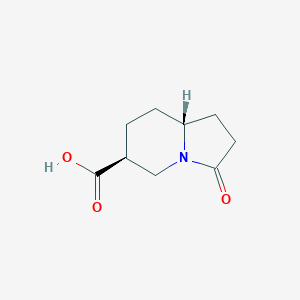

(6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid

Descripción

(6S,8aR)-3-Oxooctahydroindolizine-6-carboxylic acid is a bicyclic heterocyclic compound featuring an indolizine core fused with a cyclohexane ring. The molecule contains a ketone group at position 3 and a carboxylic acid moiety at position 6, with stereochemical specificity at the 6S and 8aR positions.

Propiedades

IUPAC Name |

(6S,8aR)-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-7-2-1-6(9(12)13)5-10(7)8/h6-7H,1-5H2,(H,12,13)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQSFUFRBIREPZ-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN2C1CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN2[C@H]1CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazones with suitable aldehydes or ketones can lead to the formation of the indolizine ring system. The reaction conditions often involve heating the reactants in the presence of a catalyst, such as titanium(III) chloride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Titanium(III) chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Biological Applications

-

Neuropharmacology

- The compound has been studied for its ability to modulate neurotransmitter systems, particularly glutamate receptors crucial for synaptic transmission. It serves as a precursor for synthesizing ligands that can act as agonists or antagonists of NMDA and AMPA receptors, which are vital in neurological functions and disorders .

-

Antioxidant Properties

- Preliminary studies suggest that (6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid exhibits antioxidant activity by neutralizing free radicals. This property is essential in preventing oxidative stress-related diseases .

-

Antimicrobial Activity

- Initial research indicates that this compound may inhibit the growth of certain bacterial strains. Its structural characteristics allow it to interact with various biological targets, including enzymes involved in microbial metabolism .

-

Neuroprotective Effects

- The compound's structural similarity to known neuroprotective agents suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of glutamate receptors with synthesized ligands showing potential in treating epilepsy . |

| Study B | Antioxidant Activity | Showed significant free radical scavenging activity compared to standard antioxidants . |

| Study C | Antimicrobial Properties | Identified effective inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent . |

Mecanismo De Acción

The mechanism by which (6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Functional Group Influence on Reactivity and Stability

- Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound enhances solubility in polar solvents and participation in hydrogen bonding, contrasting with ester derivatives (e.g., methyl ester in ), which are more lipophilic and stable under acidic conditions .

- Amino vs.

Stereochemical and Crystallographic Differences

- The (6S,8aR) configuration in the target compound likely dictates its three-dimensional conformation, affecting binding to biological targets or crystal lattice formation. In contrast, the furo-isoindole derivative () adopts a planar arrangement due to π-π stacking and weak C–H···π interactions, stabilizing its crystalline phase .

Pharmacological Potential

- While direct data on the target compound’s bioactivity are absent, structurally related indolizines (e.g., ’s statin derivatives) show hypolipidemic effects via HMG-CoA reductase inhibition.

Actividad Biológica

(6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid, with the molecular formula CHNO and a molecular weight of 183.21 g/mol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. It is primarily noted for its potential as a therapeutic agent in several diseases.

Research indicates that the compound may exert its effects through multiple mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, particularly in the context of retroviruses.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its potential therapeutic applications.

1. Enzyme Inhibition Studies

In a study examining various hydroxypyridone carboxylic acid derivatives, compounds structurally related to this compound demonstrated significant inhibition of HIV reverse transcriptase (RT) associated RNase H activity. Notably, some derivatives showed IC values in the low micromolar range (0.65–18 µM), indicating potent inhibitory effects .

| Compound | IC (µM) | Activity |

|---|---|---|

| Compound A | 0.65 | Strong Inhibition |

| Compound B | 7.7 | Moderate Inhibition |

| This compound | TBD | TBD |

2. Antiviral Activity

A recent investigation into antiviral agents highlighted that certain analogues of this compound exhibited significant antiviral properties against HIV, with effective concentrations around 10 µM . This suggests a potential role for this compound in developing antiviral therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid and related indolizine derivatives?

- Methodological Answer : Indolizine derivatives are typically synthesized via palladium-catalyzed arylation, heteroatom insertion, or cyclization reactions. For example, tetrahydroindolizines can be prepared using Pd-catalyzed coupling of aryl halides with heterocyclic precursors in the presence of ligands like XPhos. Reaction conditions often involve refluxing in solvents such as toluene or DMF at 80–110°C for 12–24 hours, followed by purification via column chromatography . Stereochemical control (e.g., achieving the 6S,8aR configuration) may require chiral auxiliaries or enantioselective catalysis .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, in related octahydroindolizine derivatives, SC-XRD revealed chair conformations in the six-membered ring and sp² hybridization at nitrogen atoms, with absolute configurations verified via synthesis from chiral precursors . Nuclear Overhauser Effect (NOE) NMR experiments can also corroborate spatial arrangements of substituents in solution .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential. For example, HRMS with electrospray ionization (ESI) provides exact mass confirmation, while ¹H NMR peaks at δ 2.5–3.5 ppm (methylene protons) and δ 5.0–6.0 ppm (olefinic protons) are diagnostic for indolizine scaffolds. Infrared (IR) spectroscopy identifies carbonyl stretches (1700–1750 cm⁻¹) and NH/OH groups (broad peaks ~3000 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or kinetic resolution via enzymatic methods (e.g., lipase-mediated acetylation) can achieve high enantiomeric excess (er >90%). Chiral HPLC with columns like Chiralpak IA/IB and polarimetric detection validate purity. For example, GC analysis of a related octahydroindolizine derivative confirmed an er of 91:9 using a β-cyclodextrin column .

Q. What strategies address contradictions in reported biological activities of indolizine derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) often stem from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Rigorous purification (e.g., preparative HPLC) and orthogonal assays (e.g., enzyme inhibition + cell viability) are critical. Computational docking studies (using AutoDock Vina) can reconcile structure-activity relationships by modeling interactions with targets like cyclooxygenase-2 .

Q. How can computational methods optimize the reaction yield for large-scale synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify rate-limiting steps and transition states. For instance, optimizing Pd-catalyzed steps via ligand screening (e.g., XPhos vs. SPhos) reduces activation energy. Response Surface Methodology (RSM) designs experiments to maximize yield by varying temperature, catalyst loading, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.